molecular formula C21H19ClN2O2 B2526698 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946255-08-9

1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2526698
CAS RN: 946255-08-9
M. Wt: 366.85
InChI Key: RTSHOGAWSUOZCV-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse range of biological activities. The structure of this compound suggests that it may have interesting physicochemical properties and potential interactions due to the presence of the chlorobenzyl and dimethylphenyl groups.

Synthesis Analysis

The synthesis of related N-(chlorophenyl)pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes. This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials, such as a 3,4-dimethylphenylamine and a 3-chlorobenzyl-substituted pyridinecarbonyl chloride .

Molecular Structure Analysis

The molecular structure of chlorophenylpyridinecarboxamides has been characterized by single crystal structures, revealing that these compounds can exhibit various intermolecular and intramolecular interactions, including hydrogen bonding. The presence of a chlorobenzyl group in the compound of interest may influence its molecular planarity and interaction landscape, similar to the NoxCl triad described in the literature .

Chemical Reactions Analysis

While specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of pyridinecarboxamides can involve interactions with nucleophiles and electrophiles at the pyridine ring and the amide functionality. The chlorobenzyl group may also participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting temperatures, have been correlated with lattice energy and molecular symmetry. The presence of chlorine in the structure can significantly affect these properties, as seen in the analysis of chlorine-containing compounds on the Cambridge Structural Database (CSD). The compound's melting point could potentially be predicted using a linear regression of these variables . The chemical properties, such as solubility and reactivity, would be influenced by the compound's electronic properties and the nature of its substituents.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in synthesizing novel pyrido and pyrimidine derivatives, showcasing its versatility in creating fused systems with potential biological activities (Bakhite, Yamada & Al‐Sehemi, 2005).
  • It serves as a precursor in the synthesis of various carboxamide derivatives, enabling the exploration of their structural and chemical properties (Medvedeva et al., 2009).
  • X-ray diffraction has been utilized to elucidate the molecular and crystal structures of its derivatives, providing insights into their conformational dynamics and potential applications (Feklicheva et al., 2019).

Spectroscopy and Photophysics

  • Spectroscopic studies on dihydronicotinamides reveal the conformation, absorption, and fluorescence properties of its derivatives, contributing to our understanding of its photophysical behavior and potential applications in light-emitting devices (Fischer et al., 1988).

Biological Applications

  • The compound has been used in diversity-oriented synthesis approaches to create a library of derivatives with potential biological activities, showcasing its role in facilitating the discovery of new bioactive molecules (Baškovč et al., 2012).
  • Its derivatives have been synthesized and evaluated as antimicrobial and antifungal agents, highlighting its potential in developing new therapeutics (El-Sehrawi et al., 2015).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-8-9-18(11-15(14)2)23-20(25)19-7-4-10-24(21(19)26)13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSHOGAWSUOZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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